![molecular formula C11H10N2O2S B12110729 Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)
Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-: is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- typically involves the reaction of 2-methyl-4-quinazolinethiol with acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions: Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions are often conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, alkoxy derivatives
科学研究应用
Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives. It serves as a precursor for the development of novel compounds with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor or modulator. It can interact with various biological targets, making it a valuable tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. Quinazoline derivatives have shown promise in the treatment of various diseases, and this compound is no exception.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structural features make it suitable for applications in material science and nanotechnology.
作用机制
The mechanism of action of acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
- Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-
- Quinazoline derivatives: A broad class of compounds with similar structural features and diverse biological activities.
- Thioacetic acid derivatives: Compounds containing the thioacetic acid moiety, which can exhibit similar reactivity and applications.
Uniqueness: Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- stands out due to its specific combination of the quinazoline and thioacetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets further enhances its versatility and potential utility.
属性
分子式 |
C11H10N2O2S |
|---|---|
分子量 |
234.28 g/mol |
IUPAC 名称 |
2-(2-methylquinazolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-7-12-9-5-3-2-4-8(9)11(13-7)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI 键 |
GMVLSQSAOMOCGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=N1)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


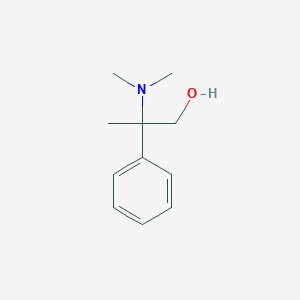
![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)
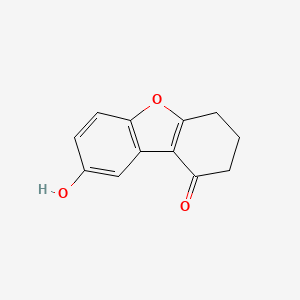
![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)
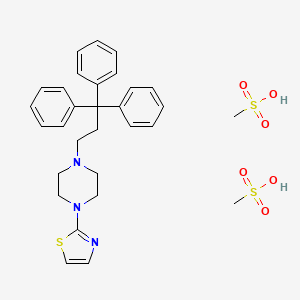

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)
![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)

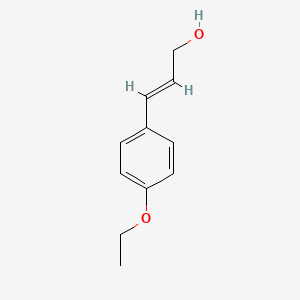
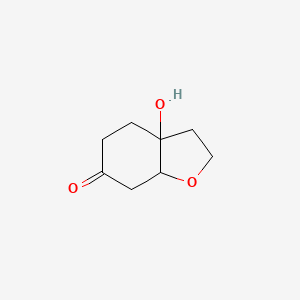
![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)
